molecular formula C32H24Br2O7 B14122067 Dibutyl 3,12-dibromo-15,17-dioxo-16-oxahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate

Dibutyl 3,12-dibromo-15,17-dioxo-16-oxahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate

Cat. No.: B14122067
M. Wt: 680.3 g/mol
InChI Key: CZGIKYAPAVXSCM-UHFFFAOYSA-N
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Description

Dibutyl 3,12-dibromo-15,17-dioxo-16-oxahexacyclo[126212,6011,21018,22010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate is a complex organic compound with a unique structure It is characterized by its multiple rings and bromine atoms, which contribute to its distinct chemical properties

Preparation Methods

The synthesis of Dibutyl 3,12-dibromo-15,17-dioxo-16-oxahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate involves multiple steps. The synthetic route typically starts with the preparation of the core hexacyclic structure, followed by the introduction of bromine atoms and the esterification with butyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions in controlled environments to maintain the purity and yield of the compound .

Chemical Reactions Analysis

Dibutyl 3,12-dibromo-15,17-dioxo-16-oxahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: Bromine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Dibutyl 3,12-dibromo-15,17-dioxo-16-oxahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dibutyl 3,12-dibromo-15,17-dioxo-16-oxahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate involves its interaction with specific molecular targets. The bromine atoms and ester groups play a crucial role in binding to these targets, which can include enzymes, receptors, or other proteins. The pathways involved may vary depending on the specific application, but generally, the compound can modulate the activity of its targets, leading to various biological effects .

Comparison with Similar Compounds

Compared to other similar compounds, Dibutyl 3,12-dibromo-15,17-dioxo-16-oxahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate stands out due to its unique hexacyclic structure and the presence of bromine atoms. Similar compounds include:

These comparisons highlight the uniqueness of this compound and its potential for various applications.

Properties

Molecular Formula

C32H24Br2O7

Molecular Weight

680.3 g/mol

IUPAC Name

dibutyl 3,12-dibromo-15,17-dioxo-16-oxahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate

InChI

InChI=1S/C32H24Br2O7/c1-3-5-11-39-29(35)17-9-7-15-26-22(34)14-20-24-18(31(37)41-32(20)38)10-8-16(28(24)26)25-21(33)13-19(23(17)27(15)25)30(36)40-12-6-4-2/h7-10,13-14H,3-6,11-12H2,1-2H3

InChI Key

CZGIKYAPAVXSCM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C2C(=CC(=C3C2=C(C=C1)C4=C(C=C5C6=C(C=CC3=C46)C(=O)OC5=O)Br)Br)C(=O)OCCCC

Origin of Product

United States

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